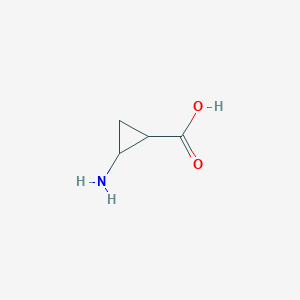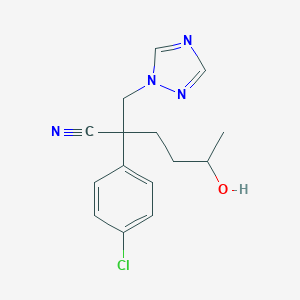![molecular formula C10H9Cl2N3O4 B053809 Ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate CAS No. 112091-27-7](/img/structure/B53809.png)
Ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions that yield products with specific functional groups and structural features. For instance, efficient consecutive synthesis methods have been developed for related compounds, emphasizing the importance of selective reactions and purity of the final product (Altowyan et al., 2022). These methods highlight the synthesis' complexity and the careful optimization required to achieve desired outcomes.
Molecular Structure Analysis
The molecular structure of related compounds can be determined using techniques such as X-ray diffraction. For example, crystal structure analysis of ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate reveals specific dihedral angles and intramolecular contacts, providing insights into the compound's spatial arrangement (Loughzail et al., 2015).
Chemical Reactions and Properties
The compound's reactivity and interaction with other chemicals are crucial for understanding its applications and behavior under various conditions. Studies on substitution reactions of related compounds demonstrate the influence of structural variations on the reaction pathways and yields (Newcombe & Norris, 1979). These findings are essential for designing synthesis strategies and predicting compound behavior.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are critical for the compound's applications and handling. X-ray powder diffraction data for related compounds provide valuable information on unit-cell parameters and crystal density, which are important for material science applications (Qing Wang et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, play a significant role in determining the compound's suitability for various chemical reactions and applications. The synthesis and properties of related compounds, such as their reaction conditions and product yields, provide insights into the chemical behavior and potential applications of ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate (Guo Ming, 2001).
Scientific Research Applications
Structural Analysis
Research demonstrates the importance of X-ray powder diffraction data for understanding the crystal structure of related compounds, providing foundational insights into their physical properties and potential applications in material science. For instance, the study by Qing Wang et al. (2016) reports on the crystal structure of a related compound, underscoring the importance of precise structural information for the development of new materials (Qing Wang et al., 2016).
Chemical Synthesis and Reactivity
Several studies focus on the synthesis and reactivity of compounds structurally similar to "Ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate," indicating its potential as a building block for more complex chemical entities. This includes the development of novel synthetic routes and the exploration of reaction mechanisms that can lead to compounds with potential pharmaceutical applications. The work by Guo Ming (2001) and others highlights the versatility of similar compounds in chemical synthesis, providing a pathway to diverse chemical structures with varied applications (Guo Ming, 2001).
Potential Photonic and Electronic Applications
The study of the third-order nonlinear optical properties of hydrazone derivatives, closely related to the target compound, by Vijayakumar Sadasivan Nair et al. (2022), reveals promising applications in photonic devices. This research suggests that compounds within this chemical family could be useful in developing materials for optical limiting and other photonic applications, indicating a potential area of application for "Ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate" (Vijayakumar Sadasivan Nair et al., 2022).
Potential Biological Activities
Research into related compounds demonstrates the exploration of biological activities, such as antimicrobial properties. For example, the synthesis and antimycobacterial evaluation of [1,4]-thiazines by S. Indumathi et al. (2009) underscore the potential of similar compounds in medicinal chemistry, specifically as antimycobacterial agents. This suggests that "Ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate" could serve as a precursor for the development of novel therapeutic agents (S. Indumathi et al., 2009).
properties
IUPAC Name |
ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3O4/c1-2-19-10(16)9(12)14-13-7-4-3-6(11)5-8(7)15(17)18/h3-5,13H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNGIPRGCSMJCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377042 |
Source


|
| Record name | ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate | |
CAS RN |
112091-27-7 |
Source


|
| Record name | ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B53753.png)

